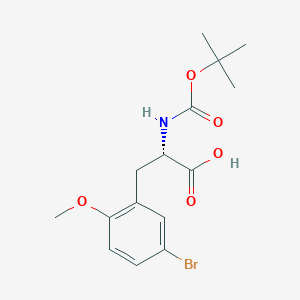

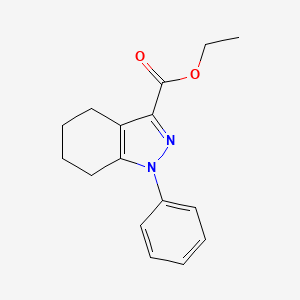

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

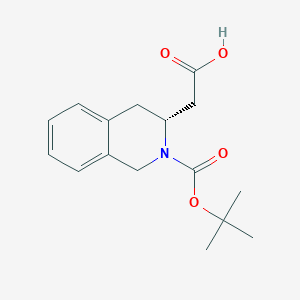

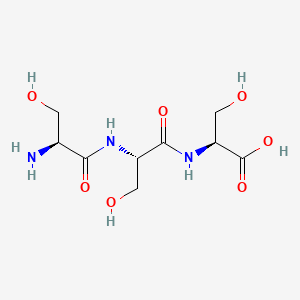

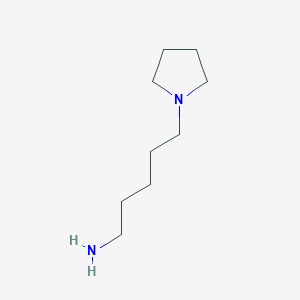

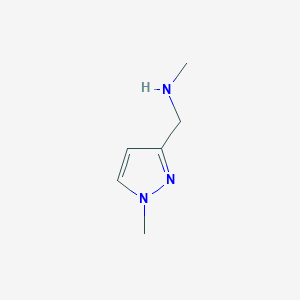

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2 . It is a member of the indazole family, which is a group of heterocyclic aromatic organic compounds .

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a phenyl group attached to the 1-position of a tetrahydroindazole ring, and a carboxylate ester group attached to the 3-position . The tetrahydroindazole ring is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a molecular weight of 270.33 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Novel Compound Synthesis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its derivatives are explored for their potential in synthesizing novel compounds. For instance, the synthesis of 3-(3-(1-benzyl-1H-indazol-3-yl)phenyl)acrylic acid (21) was investigated for its differentiation and proliferation effects on HL-60 cells, with or without all-trans retinoic acid (ATRA), showing promising results (郭瓊文, 2006).

Antiinflammatory Activity

- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids synthesized from ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate were investigated for their antiinflammatory activity. The most active compound in this series was found to be 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, showing significant efficacy in the carrageenan edema test (Nagakura et al., 1979).

General Synthesis Applications

- The compound has been used in various general synthesis applications to develop a range of novel structures. For example, it was used in a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). It was also part of the synthesis process of novel Hsp90 inhibitors, demonstrating its versatility in the creation of various biologically active molecules (Wang Xiao-long, 2011).

Antimicrobial Activity

- The compound was used in the synthesis of novel indazole bearing oxadiazole derivatives, and the antimicrobial activity of these synthesized compounds was extensively studied, showing promising results (Ghelani et al., 2017).

Crystal and Molecular Structure Analysis

- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been subject to crystal and molecular structure analyses to understand its characteristics and potential applications further. This includes its use in the synthesis of important intermediates in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Orientations Futures

Indazole compounds have shown a wide range of biological activities, suggesting that they have potential for development into therapeutic agents for various diseases . Therefore, future research could focus on exploring the medicinal properties of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and related compounds.

Propriétés

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPYKRWVHJZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.